N-Acetylcytosine arabinoside
Overview
Description
N-Acetylcytosine arabinoside is a synthetic nucleoside analog that is structurally similar to cytidine. It is characterized by the presence of an arabinose sugar moiety instead of ribose, with an acetyl group attached to the nitrogen atom of the cytosine base. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry, where it is used as an antineoplastic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylcytosine arabinoside typically involves the reaction of cytosine with arabinose in the presence of a suitable catalyst. One common method is the use of uracil phosphorylase and purine nucleoside phosphorylase to catalyze the reaction between cytosine and arabinose-1-phosphate . The reaction conditions often require precise control of temperature, pH, and the concentration of reactants to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the protection of functional groups, glycosylation, and deprotection steps. The use of biocatalysis, involving multi-enzymatic cascades, has also been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Acetylcytosine arabinoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cytosine base, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically require controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted cytosine derivatives .
Scientific Research Applications
N-Acetylcytosine arabinoside has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Industry: The compound is used in the pharmaceutical industry for the development of chemotherapeutic agents.
Mechanism of Action
N-Acetylcytosine arabinoside exerts its effects by interfering with DNA synthesis. It is rapidly converted into its active triphosphate form, which inhibits DNA polymerase and incorporates into DNA, causing chain termination. This mechanism is particularly effective during the S phase of the cell cycle, making it highly toxic to rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Cytosine arabinoside:
Arabinosylthymine: Another nucleoside analog with a similar sugar moiety but different base.
Arabinosyluracil: A naturally occurring nucleoside analog isolated from marine sponges.
Uniqueness
N-Acetylcytosine arabinoside is unique due to the presence of the acetyl group, which can influence its pharmacokinetic properties and biological activity. This modification can enhance its stability and potentially reduce its toxicity compared to other similar compounds .
Properties
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDVTARKFBZMOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863271 | |
Record name | 4-Acetamido-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13491-47-9 | |
Record name | N-Acetylcytosine arabinoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
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